Curlicide

Overview

Description

Curlicide is a term used to describe the process of inducing cell death in curly hair follicles. This process is of particular interest to the hair care industry, as it offers a potential solution to the problem of unwanted curly hair. This compound is achieved through the use of chemical compounds that target the hair follicle, causing it to stop producing curly hair. In

Scientific Research Applications

Undergraduate Research Enhancements : The Collaborative Undergraduate Research Laboratory (CURL) has been used to engage freshman undergraduate students in science, technology, engineering, and mathematics (STEM) through yeast molecular genetics research. This program enhances student learning outcomes and retention in science fields by blending classroom learning with hands-on laboratory experiments (Munshi & Johnson, 2016).

Biofilm Formation and Bacterial Virulence : Curlicides, such as FN075 and BibC6, inhibit curli biogenesis in uropathogenic Escherichia coli (UPEC) and prevent the in vitro polymerization of the major curli subunit protein CsgA. These compounds also inhibit the assembly of type 1 pili, contributing to anti-biofilm and anti-virulence activities (Cegelski et al., 2009).

Development of Fluorescent Pilicides and Curlicides : Researchers have synthesized fluorescent pilicides and curlicides to facilitate studies of interactions between these compounds and the pili and curli assembly systems in bacteria. This development aids in understanding bacterial virulence mechanisms (Chorell et al., 2012).

Impact on Plant Protection and Yield : Studies on stem application of neo-nicotinoids, such as imidacloprid and thiamethoxam, in crops like tobacco and blueberry have shown effectiveness in reducing aphid populations, leaf curl incidence, and supporting natural enemy populations, thereby improving crop yield (Sreedhar et al., 2011; Collins & Drummond, 2014).

Role in Mediating Bacterial Attachment to Surfaces : Curli fimbriae in enterohaemorrhagic Escherichia coli (EHEC) play a role in attaching to abiotic surfaces. Understanding this mechanism is crucial for developing strategies to prevent bacterial adhesion and biofilm formation (Pawar et al., 2005).

Efficacy in Disease Control : The use of systemic insecticides like imidacloprid in seed treatment has shown effectiveness in controlling diseases such as cotton leaf curl disease, thereby impacting yield components positively (Mehmood et al., 2001).

Networking and Resource Sharing in Academic Libraries : CURL has contributed to the development of research libraries, enhancing resource sharing, discovery, and management in academic environments (Fox, 1999; Heaney, 1989).

properties

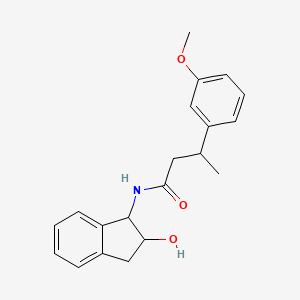

IUPAC Name |

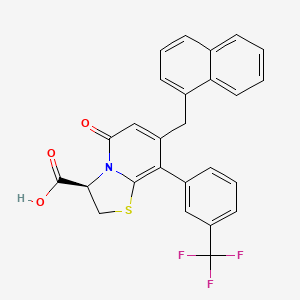

(3R)-7-(naphthalen-1-ylmethyl)-5-oxo-8-[3-(trifluoromethyl)phenyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F3NO3S/c27-26(28,29)19-9-4-8-17(12-19)23-18(11-16-7-3-6-15-5-1-2-10-20(15)16)13-22(31)30-21(25(32)33)14-34-24(23)30/h1-10,12-13,21H,11,14H2,(H,32,33)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNLEHURVTXWKF-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=O)C=C(C(=C2S1)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC5=CC=CC=C54)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N2C(=O)C=C(C(=C2S1)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC5=CC=CC=C54)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Cyclopropyl-2-hydroxyethyl)-1-methyl-3-[5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6640777.png)

![4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane](/img/structure/B6640789.png)

![1-[(1H-indazol-7-ylmethylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B6640791.png)

![2-(Furan-2-yl)-1-[(2-methyl-3-phenylimidazol-4-yl)methylamino]propan-2-ol](/img/structure/B6640805.png)

![[3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6640814.png)

![2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B6640831.png)

![1-(2,6-Difluorophenyl)-2-[(4-methylsulfinylphenyl)methylamino]ethanol](/img/structure/B6640839.png)

![[1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6640866.png)

![1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide](/img/structure/B6640869.png)